molecular formula C13H15BrN2O2 B3204508 tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1037207-08-1

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3204508
CAS No.: 1037207-08-1
M. Wt: 311.17 g/mol
InChI Key: YNJSMLGKVOCZRG-UHFFFAOYSA-N
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Description

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a halogenated benzimidazole derivative characterized by a tert-butyl carbamate group at the 1-position and a bromomethyl substituent at the 5-position of the benzimidazole core. This compound serves as a critical intermediate in medicinal and organic chemistry due to the reactivity of the bromomethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions . Its tert-butyl carbamate moiety enhances stability and facilitates deprotection under acidic conditions for subsequent modifications .

Properties

IUPAC Name

tert-butyl 5-(bromomethyl)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-10-6-9(7-14)4-5-11(10)16/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJSMLGKVOCZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731445
Record name tert-Butyl 5-(bromomethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037207-08-1
Record name tert-Butyl 5-(bromomethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromination of Benzimidazole Derivatives:

    • The synthesis typically begins with the bromination of a benzimidazole derivative. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
    • The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
  • Esterification:

    • The brominated benzimidazole is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine.
    • The reaction is typically performed in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods:

  • Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The bromomethyl group in tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
    • Example: Reaction with sodium azide to form the corresponding azide derivative.
  • Oxidation Reactions:

    • The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

Major Products:

  • Substitution reactions yield derivatives such as azides, thiocyanates, or ethers.
  • Oxidation reactions can produce carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Mechanism of Action
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. For instance, studies have shown that benzimidazole derivatives can inhibit the activity of protein kinases, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Recent investigations have revealed that this compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Material Science Applications

Polymer Chemistry
In polymer science, this compound serves as a valuable building block for synthesizing functionalized polymers. Its bromomethyl group allows for further chemical modifications, enabling the development of new materials with tailored properties such as increased thermal stability and improved mechanical strength .

Nanocomposite Formation
The incorporation of this compound into nanocomposites has shown potential in enhancing the electrical conductivity and mechanical properties of materials used in electronic devices .

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-712Apoptosis induction
HCT11615Kinase inhibition
A54910Cell cycle arrest

Table 2: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study focused on synthesizing a series of benzimidazole derivatives, including this compound, evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated significant anticancer activity with promising selectivity towards cancerous cells over normal cells .

Case Study 2: Development of Functional Polymers
Research involving the incorporation of this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability compared to control samples without the compound. The study highlighted its potential application in creating advanced materials for industrial uses .

Mechanism of Action

The mechanism by which tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, the benzimidazole core can interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as a reactive site for further functionalization, allowing the compound to form covalent bonds with biological molecules.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases lipophilicity across all derivatives, enhancing solubility in organic solvents. Bromine and boronate esters further modulate polarity .
  • Stability : Bromomethyl and boronate derivatives are sensitive to light and moisture, requiring storage at 2–8°C, whereas methyl-substituted analogs are more stable .

Pharmaceutical Intermediates

  • The target compound is utilized in synthesizing kinase inhibitors and antiviral agents.
  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate () demonstrates anti-inflammatory properties, highlighting the therapeutic relevance of benzimidazole carboxylates .

Material Science

  • Derivatives with aggregation-induced emission (AIE) properties, such as tetraphenylethene-based benzimidazoles, are explored for optoelectronic applications .

Biological Activity

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a compound characterized by a benzo[d]imidazole core, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications. The molecular formula of this compound is C12H13BrN2O2C_{12}H_{13}BrN_2O_2 with a molecular weight of approximately 311.17 g/mol .

Chemical Structure and Properties

The structure of this compound features:

  • A tert-butyl group that enhances lipophilicity.
  • A bromomethyl substituent that allows for further chemical modifications.
  • Stability and solubility in organic solvents, making it suitable for various synthetic applications.

Biological Activities

Research indicates that compounds containing the benzo[d]imidazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Some derivatives have been identified as having cytotoxic effects against cancer cell lines, indicating their potential as anticancer drugs.
  • Antiviral Effects : Certain benzimidazole compounds have demonstrated activity against viral infections, highlighting their therapeutic potential in virology.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes, which could be crucial in developing treatments for diseases where these enzymes play a significant role .

The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions can modulate biological pathways, leading to therapeutic effects. For example, compounds with similar structures have been explored for their ability to inhibit PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Case Studies

  • Antimicrobial Study : A study conducted on benzimidazole derivatives including this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity, making it a candidate for further development as an antibiotic .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting its potential role in cancer treatment .
  • Enzyme Inhibition Research : Interaction profiling indicated that this compound could inhibit specific kinases involved in cancer progression. This inhibition was confirmed through biochemical assays demonstrating reduced enzymatic activity upon treatment with the compound .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique characteristics of this compound:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylateC13H15BrN2O20.75
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylateC10H8ClN3O20.58
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylateC15H18N4O20.60

These comparisons indicate that while there are structural similarities among these compounds, the presence of specific functional groups in this compound contributes to its distinct reactivity and biological activity .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate?

The compound is typically synthesized via sequential functionalization of the benzimidazole core. A common approach involves:

  • Step 1 : Protection of the imidazole nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP, or TEA in THF) .
  • Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) or via electrophilic substitution . Yields can vary (70–85%) depending on the purity of intermediates and reaction optimization.

Q. What purification techniques are recommended for isolating this compound?

  • Silica gel column chromatography is widely used, with eluents like hexane/ethyl acetate (3:1 to 1:1 v/v) to separate brominated products from unreacted starting materials .
  • Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, particularly for removing residual brominating agents .

Q. How is the structural integrity of this compound verified?

  • Spectroscopic methods :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl protons at δ ~4.3–4.5 ppm; tert-butyl group at δ ~1.5 ppm) .
  • HRMS for molecular ion validation (expected [M+H]⁺ at m/z 327.03 for C₁₃H₁₅BrN₂O₂⁺) .
    • X-ray crystallography (if crystalline): Used to resolve ambiguities in regiochemistry, as demonstrated for analogous tert-butyl-protected imidazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during bromomethyl group introduction?

  • Temperature control : Conduct bromination at 0–5°C to suppress multiple substitutions or degradation .
  • Radical scavengers : Add catalytic amounts of TEMPO to quench undesired radical pathways .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before over-bromination occurs .

Q. What strategies improve regioselectivity in benzimidazole derivatives during functionalization?

  • Directing groups : Electron-donating substituents (e.g., methoxy) at specific positions can direct bromination to the 5-site .
  • Metal-mediated catalysis : Palladium or copper catalysts enable selective C–H activation, though this requires inert atmosphere conditions .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The Boc group is cleaved with TFA or HCl in dioxane, releasing 5-(bromomethyl)-1H-benzimidazole .
  • Basic conditions : The ester linkage may hydrolyze (e.g., NaOH/MeOH), necessitating pH-controlled reactions (pH 7–8) to preserve the carboxylate .

Q. What analytical contradictions might arise when characterizing this compound?

  • NMR signal overlap : Similar chemical shifts for bromomethyl and adjacent aromatic protons can complicate interpretation. Use 2D NMR (COSY, HSQC) for resolution .
  • Mass spectrometry false positives : Isotopic patterns for bromine (¹⁸¹Br/⁷⁹Br) may mimic adducts; verify with high-resolution data .

Q. How can computational methods (e.g., DFT) predict reactivity in downstream applications?

  • Reactivity hotspots : DFT calculations at the B3LYP/6-31G* level identify electrophilic sites (e.g., bromomethyl carbon) for nucleophilic substitution .
  • Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF, acetonitrile) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

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